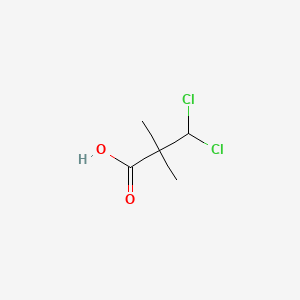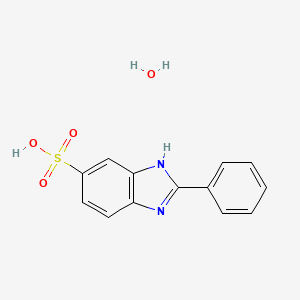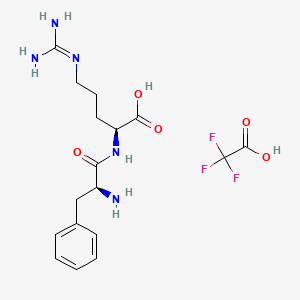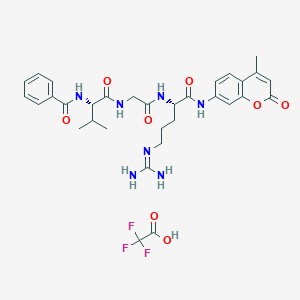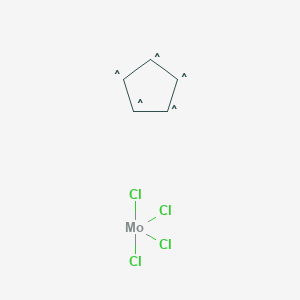
4-(3,5-Dimethylphenoxy)benzonitrile
Vue d'ensemble
Description
4-(3,5-Dimethylphenoxy)benzonitrile (4-DMPBN) is an organic compound with a wide range of uses in scientific research. It is a white solid with a melting point of 70-72°C and a boiling point of 246-248°C. It is soluble in water, ethanol, and other organic solvents. 4-DMPBN is a versatile compound used in a variety of scientific applications, including synthesis, research, and lab experiments.
Applications De Recherche Scientifique
Proton Donor in Electrochemical Studies
- Application : Proton donation in electrochemical research, particularly in aprotic solutions like dimethylsulfoxide. Example: Chlorinated hydroxybenzonitriles (related to 4-(3,5-Dimethylphenoxy)benzonitrile) are efficient proton donors for the electrochemical reduction of species like ioxynil in dimethylsulfoxide. This capability is significant for understanding and optimizing electrochemical reactions in non-aqueous solutions (Sokolová, Gál, & Valášek, 2012).
Synthesis of Soluble Aromatic Polyesters
- Application : Use in the synthesis of new, soluble aromatic polyesters. Example: Bis(4-carboxyphenoxy)benzonitrile, a related compound, was utilized in synthesizing novel aromatic polyesters with pendant cyano groups. These polyesters demonstrated good solubility in common solvents and exhibited excellent thermal stability, which is crucial for materials science and engineering applications (Yu, Cai, & Wang, 2009).
Crystal Structure Analysis
- Application : Understanding crystal packing properties. Example: In the study of benzonitrile oxides, which are structurally related to this compound, crystal structures of various furoxans were determined. This research aids in understanding the molecular packing and intermolecular interactions in crystalline forms of such compounds, which is vital in materials chemistry and pharmaceuticals (Ojala et al., 2017).
Charge-Transfer Studies
- Application : Investigating the nature of low-lying singlet states and charge-transfer dynamics. Example: 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a compound similar to this compound, was used to study the charge-transfer processes and singlet states, providing insights into electronic structure and dynamics crucial in photophysics and photochemistry (Köhn & Hättig, 2004).
Enhancing Lithium Ion Batteries
- Application : As an electrolyte additive in lithium ion batteries. Example: 4-(Trifluoromethyl)-benzonitrile has been used to improve the cyclic stability and capacity retention in lithium nickel manganese oxide cathodes of high voltage lithium ion batteries, a finding that is significant for the development of more efficient and durable batteries (Huang et al., 2014).
Propriétés
IUPAC Name |
4-(3,5-dimethylphenoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-11-7-12(2)9-15(8-11)17-14-5-3-13(10-16)4-6-14/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJWHNIUCSBDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

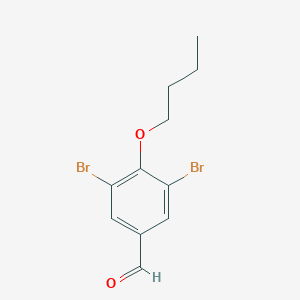
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97%](/img/structure/B6318618.png)

![7-Chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, 95%](/img/structure/B6318628.png)
